molecular formula C17H14ClN3OS B2508650 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 851132-81-5

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2508650
CAS No.: 851132-81-5
M. Wt: 343.83
InChI Key: PTILNOONYUPHAF-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features an imidazole ring, a chlorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide
  • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-propylacetamide

Uniqueness

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic derivative featuring an imidazole ring, a thioether linkage, and a phenylacetamide moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound, highlighting various studies and findings.

Chemical Structure

The molecular formula for this compound is C19H18ClN3OSC_{19}H_{18}ClN_3OS, with a molecular weight of approximately 357.88 g/mol. The compound's structure can be visualized as follows:

Structure C19H18ClN3OS\text{Structure }\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_3\text{O}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the chlorophenyl group via nucleophilic substitution.
  • Creation of the thioether linkage by reacting intermediates with thiourea.
  • Final attachment of the phenylacetamide group through acylation reactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics such as ceftriaxone .
  • Antifungal Activity : In vitro tests demonstrated that this compound exhibits antifungal properties against Candida albicans, with MIC values similar to those of established antifungal medications like ketoconazole .

Anticancer Activity

Research has indicated that this compound has promising anticancer activity:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including breast and lung cancer cells. It exhibited significant growth inhibition, with IC50 values indicating potent cytotoxic effects .
  • Mechanism of Action : Studies suggest that the compound may inhibit specific molecular targets involved in cancer cell proliferation, including EGFR and Src kinases, which are crucial for tumor growth and metastasis .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Properties : A study conducted by Arafa et al. found that derivatives similar to this compound showed IC50 values significantly lower than standard chemotherapy agents, indicating enhanced potency against cancer cell lines .
  • Antimicrobial Efficacy Study : Another investigation reported that this compound demonstrated superior antibacterial activity compared to other tested compounds in a series of synthetic derivatives .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli25 µg/mL
AntifungalCandida albicans1.23 µg/mL
AnticancerMCF7 (breast cancer)5 µM
A549 (lung cancer)4 µM

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILNOONYUPHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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